molecular formula C13H12F2N2O2S B6147179 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol CAS No. 1621375-40-3

2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol

Cat. No.: B6147179
CAS No.: 1621375-40-3
M. Wt: 298.3
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Description

Overview of Related Chemical Scaffolds in Academic Research

The structural architecture of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol is composed of two key scaffolds: a difluorophenol unit and a morpholinothiazole core. Both of these structural motifs have been independently investigated in various academic research contexts.

Difluorophenol Derivatives:

Fluorinated phenols are recognized as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The introduction of fluorine atoms to a phenol (B47542) ring can significantly alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. bloomtechz.com These modifications can, in turn, influence the biological activity of the molecule. For instance, 2,3-difluorophenol (B1222669) serves as a versatile building block in the creation of complex organic molecules with potential therapeutic applications. chemimpex.cominnospk.com Its fluorinated structure is known to enhance the stability and bioactivity of resulting compounds, a critical factor in drug development. innospk.com

Morpholinothiazole Derivatives:

The morpholine (B109124) ring is a common feature in many biologically active compounds, often incorporated to improve aqueous solubility and pharmacokinetic profiles. nih.gov The thiazole (B1198619) ring, another heterocyclic structure, is a core component of numerous synthetic compounds with a broad spectrum of biological activities. The combination of these two, the morpholinothiazole scaffold, has been the subject of research, particularly in the context of discovering new therapeutic agents. Studies have reported the synthesis of morpholinothiazole derivatives and their evaluation for various biological activities, including anticancer and antidiabetic properties. benthamdirect.comnih.gov For example, a series of novel morpholino thiazolyl-2,4-thiazolidinediones were synthesized and showed potential as antidiabetic agents by increasing insulin (B600854) release and glucose uptake. nih.gov

Academic Rationale for Investigating this compound

The academic rationale for the focused investigation of this compound is rooted in the principle of molecular hybridization. This approach involves the strategic combination of pharmacophores—structural units responsible for a molecule's biological activity—to create new compounds with potentially enhanced or novel therapeutic properties.

The difluorophenol moiety, with its unique electronic properties conferred by the fluorine atoms, has the potential to modulate the binding affinity and selectivity of the molecule for specific biological targets. The strategic placement of two fluorine atoms on the phenol ring can influence the molecule's interaction with enzymes and receptors. bloomtechz.com

Simultaneously, the 2-morpholinothiazole (B1317029) portion of the molecule introduces a heterocyclic system with demonstrated biological relevance. The morpholine group can enhance the compound's solubility and permeability, which are crucial for its absorption and distribution in biological systems. nih.gov The thiazole ring itself is a versatile scaffold known to interact with a variety of biological targets.

Therefore, the investigation of this compound is driven by the hypothesis that the combination of these two scaffolds could lead to a compound with a unique biological profile, potentially exhibiting activities such as anticancer, anti-inflammatory, or antimicrobial effects.

Current Research Landscape and Knowledge Gaps regarding the Compound's Academic Exploration

A thorough review of the current academic literature reveals a significant knowledge gap concerning the specific compound this compound. While extensive research has been conducted on its constituent scaffolds—difluorophenols and morpholinothiazoles—independently, there is a notable absence of published studies detailing the synthesis, characterization, or biological evaluation of this particular hybrid molecule.

This lack of specific data presents both a challenge and an opportunity. The challenge lies in the absence of a direct precedent for its behavior and properties. However, this also signifies that this compound represents a novel area of chemical space, ripe for exploration. Future research would need to address fundamental questions, including:

The development of an efficient and scalable synthetic route to the compound.

Comprehensive characterization of its chemical and physical properties.

Systematic evaluation of its biological activities across a range of assays.

The exploration of this compound holds the potential to yield a novel chemical entity with valuable therapeutic properties, thereby filling a significant void in the current scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-6-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2S/c14-9-2-1-8(12(18)11(9)15)10-7-20-13(16-10)17-3-5-19-6-4-17/h1-2,7,18H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJISRJFQIZJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=C(C(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol

Established Synthetic Routes to 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol

A logical synthetic approach would involve the preparation of key precursors corresponding to the phenolic and thiazole (B1198619) portions of the molecule, followed by their strategic combination. The Hantzsch reaction is a cornerstone in thiazole synthesis and provides a reliable method for constructing the core heterocyclic structure.

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the bond between the phenol (B47542) ring and the thiazole ring. This leads to two key synthons: a 2,3-difluorophenol (B1222669) derivative with a reactive handle at the 6-position, and a 2-morpholinothiazole (B1317029) synthon. A more practical disconnection, however, breaks down the thiazole ring itself via the Hantzsch synthesis pathway.

This leads to three primary precursors:

A 2-bromoacetyl-substituted 2,3-difluorophenol derivative (an α-haloketone).

Morpholine (B109124).

A source of thiocyanate or a thiourea derivative.

A plausible forward synthesis would therefore involve the preparation of an appropriately functionalized 2,3-difluorophenol, which then serves as the backbone onto which the thiazole ring is constructed.

Key Precursors and their Synthesis:

PrecursorStructureSynthetic Approach
1-(3,4-Difluoro-2-hydroxyphenyl)ethan-1-one1-(3,4-Difluoro-2-hydroxyphenyl)ethan-1-oneFries rearrangement of 2,3-difluorophenyl acetate or Friedel-Crafts acylation of 2,3-difluorophenol.
2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-oneα-Bromination of 1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent.
4-Morpholinecarbothioamide (Morpholinothiourea)4-MorpholinecarbothioamideReaction of morpholine with a thiocyanate salt under acidic conditions, or with thiophosgene followed by reaction with ammonia.

Note: The images in the table are illustrative placeholders.

The central transformation in this proposed synthesis is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this case, the α-haloketone is 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one, and the thioamide is 4-morpholinecarbothioamide.

The mechanism proceeds through the following key steps:

Nucleophilic Attack: The sulfur atom of 4-morpholinecarbothioamide, being a soft nucleophile, attacks the α-carbon of the α-haloketone, displacing the bromide ion. This forms an S-alkylated isothiourea intermediate.

Cyclization: The nitrogen atom of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This results in the formation of a five-membered heterocyclic intermediate, a thiazoline.

Dehydration: The thiazoline intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This aromatization is a strong thermodynamic driving force for the reaction.

Novel Approaches and Methodological Advancements in Synthesizing the Compound

While a specific novel synthesis for this compound is not documented in readily accessible literature, advancements in the Hantzsch synthesis and related methodologies could be applied. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the Hantzsch synthesis.

Solid-phase synthesis: Anchoring one of the precursors to a solid support could facilitate purification and allow for combinatorial derivatization.

One-pot, multi-component reactions: Methodologies that combine the formation of the α-haloketone and the Hantzsch reaction in a single pot could improve efficiency. For instance, an in-situ generation of the α-haloketone from the corresponding ketone followed by immediate reaction with the thiourea derivative.

Chemical Modifications and Derivatization Strategies for this compound Analogues

The structure of this compound offers several sites for chemical modification to generate analogues.

Site of ModificationPotential ReactionsResulting Analogues
Phenolic Hydroxyl Group Etherification (e.g., Williamson ether synthesis), Esterification, O-alkylationO-alkylated phenols, Phenyl esters
Aromatic Ring (Phenol) Electrophilic aromatic substitution (e.g., nitration, halogenation), though the existing fluorine atoms will influence regioselectivity.Nitrated phenols, Halogenated phenols
Morpholine Ring N-alkylation (if a secondary amine analogue is used), Ring modificationQuaternary ammonium salts, Modified morpholine rings
Thiazole Ring Electrophilic substitution at the C5 position.C5-substituted thiazoles

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds in various applications.

Regioselectivity and Stereoselectivity in Synthetic Pathways of the Compound

Regioselectivity: The primary concern for regioselectivity in the proposed synthesis arises during the Hantzsch reaction. The condensation of an α-haloketone with an N-substituted thiourea, such as 4-morpholinecarbothioamide, can potentially lead to two isomeric products. However, the established mechanism generally leads to the formation of a 2-aminothiazole derivative. The reaction between an α-haloketone and N-monosubstituted thioureas typically yields 2-(substituted amino)thiazoles with high regioselectivity rsc.org. Under certain conditions, particularly acidic ones, the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole can occur rsc.org. For the synthesis of this compound, controlling the reaction conditions (e.g., pH) would be crucial to ensure the formation of the desired 2-morpholino isomer.

Stereoselectivity: The target molecule, this compound, is achiral, and the proposed synthetic route does not involve the formation of any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. Should chiral derivatives be desired, for instance by introducing a stereocenter on a substituent, then asymmetric synthesis methodologies would need to be employed.

Theoretical and Computational Studies of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol

Quantum Chemical Calculations on the Compound's Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity, stability, and intermolecular interactions. For a compound like 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic properties. nih.gov Typically, a basis set such as 6-311G+(d,p) is used to achieve a balance between computational cost and accuracy. nih.gov

These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure at a minimum energy state. researchgate.net From this optimized geometry, a variety of electronic descriptors can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. chnpu.edu.ua

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution across the molecule. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting how the molecule will interact with biological targets. For instance, the electronegative oxygen and nitrogen atoms in the morpholine (B109124) and phenol (B47542) groups are expected to be regions of negative potential, while the hydrogen atoms are likely to be areas of positive potential.

Table 1: Representative Electronic Properties Calculated for Phenolic Compounds

Parameter Description Typical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital, related to the ability to donate an electron. -6.0 to -8.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. -1.0 to 0.5 eV
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. 5.0 to 8.0 eV

Note: The values in this table are illustrative and based on calculations for similar phenolic and heterocyclic compounds found in the literature. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis is a computational method used to identify the most stable (lowest energy) conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the molecule's flexible dihedral angles and calculating the potential energy at each step. The resulting data is used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. The most stable conformer, known as the global minimum, represents the most likely shape of the molecule in its ground state. researchgate.net

Table 2: Hypothetical Relative Energies of Different Conformers

Conformer Dihedral Angle (Phenol-Thiazole) Relative Energy (kcal/mol) Stability
A 5.2 Low
B 45° 0.0 High (Global Minimum)
C 90° 3.8 Moderate

Note: This table presents a hypothetical energy landscape to illustrate the concept of conformational analysis. The actual stable conformers and their relative energies for this compound would be determined through specific computational scans.

Molecular Dynamics Simulations of the Compound in Simulated Biological Environments

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. To understand how this compound might behave in a biological system, it can be placed in a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane.

These simulations can reveal important information about the compound's flexibility, its interactions with solvent molecules (e.g., hydrogen bonding with water), and its conformational preferences in different environments. The trajectory of the simulation provides a detailed movie of the molecule's motion, from which various properties can be analyzed, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function to understand solvation shells.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Typical Setting
Force Field A set of parameters used to describe the potential energy of the system. AMBER, CHARMM, or GROMOS
Solvent Model The representation of water molecules in the simulation. TIP3P or SPC/E
Simulation Time The total time duration of the simulation. 100-500 nanoseconds
Temperature The temperature at which the simulation is run. 300 K (approximating physiological temperature)

Computational Prediction of Pharmacological Targets for this compound

A key application of computational chemistry in drug discovery is the identification of potential biological targets for a given compound. This can be achieved through methods like inverse docking (or reverse docking). In this approach, the small molecule is computationally screened against a large library of protein structures to predict which proteins it is most likely to bind to. nih.gov

The prediction is based on a scoring function that estimates the binding affinity between the small molecule and the binding site of each protein. A high score suggests a favorable interaction. This "target fishing" approach can help to identify potential mechanisms of action for a new compound or to find new uses for existing molecules (drug repositioning). nih.gov The underlying principle is the "Lock & Key" model, where the molecule's shape and chemical properties are complementary to those of the protein's binding site. nih.gov

Table 4: Illustrative Output of a Pharmacological Target Prediction

Potential Protein Target Protein Class Docking Score (kcal/mol) Predicted Affinity
Cyclooxygenase-2 (COX-2) Enzyme -9.5 High
p38 Mitogen-Activated Protein Kinase Kinase -8.7 High
Tumor Necrosis Factor-alpha (TNF-α) Cytokine -7.2 Moderate

Note: This table shows a hypothetical result from an inverse docking simulation. The actual targets and scores for this compound would need to be determined through a comprehensive screening process.

In Silico Screening and Library Design Based on the Compound's Scaffold

Once a promising molecular scaffold like that of this compound is identified, computational methods can be used to design and evaluate a library of related compounds with potentially improved properties. This process, known as in silico screening, involves creating a virtual library of derivatives by making small chemical modifications to the parent scaffold.

These modifications could include adding or changing functional groups on the phenol or morpholine rings. Each derivative in the virtual library is then computationally evaluated for its predicted binding affinity to a specific pharmacological target, as well as for its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This allows for the rapid screening of thousands of potential compounds, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of the derivatives with their predicted biological activity, further guiding the design of more potent and selective compounds.

Table 5: Example of a Small Virtual Library Based on the Scaffold

Compound ID Modification Predicted Activity (IC₅₀, nM)
Base Scaffold This compound 150
Derivative 1 Addition of a methyl group to the morpholine ring 95
Derivative 2 Replacement of the difluoro group with dichloro 210

Note: This table is a simplified illustration of how a virtual library might be designed and evaluated based on a parent scaffold. The predicted activities are hypothetical.

Biological Target Elucidation and Molecular Mechanisms of Action of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol

Identification of Protein and Enzyme Targets for the Compound via Biochemical Assays (in vitro)

No publicly available research data specifically identifies the protein and enzyme targets of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol through in vitro biochemical assays.

There is no available information from in vitro studies detailing the enzyme inhibition kinetics or the specific mechanisms of enzyme inhibition for this compound.

Data from in vitro receptor binding assays, which would determine the affinity and selectivity of this compound for various biological receptors, could not be found in the current body of scientific literature.

Cellular Assays for Investigating the Compound's Effects on Biological Pathways (in vitro)

There are no published in vitro cellular assay studies that investigate the effects of this compound on biological pathways.

While phenolic compounds, in general, are known to modulate various inflammation-associated signaling pathways such as NF-κB, MAPKs, and PI3K/Akt, no specific research has been published that demonstrates the modulation of any cellular signaling pathway by this compound. nih.gov

No transcriptomic or proteomic studies have been published that analyze the cellular responses to treatment with this compound in vitro. Such studies would provide insight into changes in gene and protein expression, respectively.

Elucidation of Molecular Interactions and Binding Modes with Biological Targets

Due to the lack of identified biological targets for this compound, there is no information available regarding its molecular interactions or binding modes.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

The biological activity of analogues of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol can be systematically modulated by modifying its three core components: the difluorophenol ring, the thiazole (B1198619) core, and the morpholine (B109124) ring.

The Difluorophenol Ring: The position and number of fluorine substituents on the phenol (B47542) ring are critical. Fluorine, being highly electronegative, can significantly alter the acidity of the phenolic hydroxyl group, which is often a key interaction point with biological targets. nih.govnih.gov The 2,3-difluoro substitution pattern influences the electronic distribution and lipophilicity of this part of the molecule.

Impact of Fluorine Substitution: Systematic replacement of the fluorine atoms with other halogens (e.g., chlorine, bromine) or with electron-donating groups (e.g., methyl, methoxy) would likely have a pronounced effect on activity. For instance, replacing fluorine with chlorine might increase lipophilicity and steric bulk, potentially leading to altered binding affinity and selectivity for a target protein. acs.org The position of the fluorine atoms is also crucial; moving them to other positions on the phenyl ring would change the molecule's dipole moment and its interaction with the target's active site. acs.org

Phenolic Hydroxyl Group: Modification of the hydroxyl group, for example, through etherification or esterification, would likely diminish or abolish activity if it acts as a hydrogen bond donor. Conversely, if the primary role is as a hydrogen bond acceptor, such modifications might be tolerated or even beneficial.

The Thiazole Core: The thiazole ring serves as a central scaffold and its substituents can be modified to explore the surrounding binding pocket. nih.govglobalresearchonline.net

Substitution at the 2- and 5-positions: The 2-position of the thiazole is occupied by the morpholine ring. Modifications at the 5-position of the thiazole, which is unsubstituted in the parent compound, could be explored. Introducing small alkyl or aryl groups at this position could probe for additional hydrophobic interactions within the binding site.

The Morpholine Ring: The morpholine moiety is a common functional group in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and to provide a point for hydrogen bonding. nih.govnih.gove3s-conferences.org

Ring Analogues: Replacing the morpholine ring with other cyclic amines like piperidine (B6355638) or piperazine (B1678402) would alter the basicity, lipophilicity, and hydrogen bonding capacity of this region. A piperazine ring, for instance, introduces an additional nitrogen atom that can be a site for further substitution or can act as a hydrogen bond acceptor.

Substitution on the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring could explore steric limits within the binding pocket.

A hypothetical data table illustrating the impact of such modifications on biological activity is presented below. Please note this data is illustrative and not based on experimental results for this specific compound.

Compound IDModificationPredicted Impact on Activity
Parent This compound-
Analog 1 Monofluoro at position 2Potentially reduced activity due to altered electronics
Analog 2 Dichloro at positions 2 and 3Increased lipophilicity, potentially altered binding
Analog 3 Methyl group at position 5 of thiazoleMay increase activity via hydrophobic interactions
Analog 4 Piperidine instead of morpholineAltered solubility and basicity, unpredictable effect

Identification of Key Pharmacophoric Elements within the Compound

A pharmacophore model for this compound would likely consist of the following key features:

Hydrogen Bond Donor: The phenolic hydroxyl group is a prime candidate for a hydrogen bond donor feature. Its interaction with a corresponding acceptor on the target protein is often a critical determinant of binding affinity.

Hydrogen Bond Acceptor(s): The nitrogen atom in the thiazole ring and the oxygen atom in the morpholine ring can act as hydrogen bond acceptors. researchgate.net The fluorine atoms can also participate in weaker hydrogen bonding interactions.

Aromatic/Hydrophobic Region: The difluorophenyl ring provides an aromatic and hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target. The thiazole ring also contributes to the aromatic character.

Hydrophilic Region: The morpholine ring, with its oxygen and nitrogen atoms, imparts a degree of hydrophilicity to the molecule, which can be important for solubility and interaction with aqueous environments.

A visual representation of a potential pharmacophore model is depicted below, highlighting these key features.

(Illustrative Pharmacophore Model)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, a 2D or 3D QSAR model could be developed to guide further optimization.

Descriptor Selection: A range of physicochemical descriptors would be calculated for each analogue, including:

Electronic Descriptors: Hammett constants (σ) for substituents on the phenyl ring, partial atomic charges.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es).

Hydrophobic Descriptors: LogP or LogD.

Topological Descriptors: Molecular connectivity indices.

Model Development: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation could be generated. A hypothetical QSAR equation might look like this:

pIC50 = c0 + c1LogP + c2σ + c3*MR

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c3 are coefficients determined by the regression analysis.

Model Validation: The predictive power of the QSAR model would need to be rigorously validated using internal (cross-validation) and external (a test set of compounds not used in model generation) validation methods.

The insights gained from a validated QSAR model would allow for the prediction of the biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Strategies for Lead Optimization Based on SAR Data for the Compound

Based on the hypothetical SAR and pharmacophore analysis, several strategies can be employed for the lead optimization of this compound. nih.govpatsnap.comdanaher.com

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physicochemical properties but may lead to improved biological activity or pharmacokinetic profiles. patsnap.com For example:

The phenol group could be replaced with a bioisostere like a hydroxamic acid or a tetrazole if acidity is a key feature.

The morpholine ring could be replaced with a thiomorpholine to modulate lipophilicity and metabolic stability.

Scaffold Hopping: This strategy involves replacing the core thiazole scaffold with a different heterocyclic ring system while maintaining the key pharmacophoric features in the correct spatial orientation. patsnap.com This can lead to the discovery of novel chemical series with improved properties.

Structure-Based Drug Design: If the 3D structure of the biological target is known, computational techniques like molecular docking can be used to visualize how this compound and its analogues bind to the active site. This information can guide the design of new derivatives with enhanced binding affinity and selectivity.

The following table summarizes potential lead optimization strategies and their rationales.

StrategyModification ExampleRationale
Fine-tuning Phenyl Substituents Synthesis of analogues with different fluorine substitution patterns or other small electron-withdrawing groups.To optimize electronic interactions and hydrogen bonding with the target.
Exploring the Thiazole Core Introduction of small substituents at the 5-position of the thiazole ring.To probe for additional binding interactions in a potentially unoccupied pocket.
Modulating Physicochemical Properties Replacement of the morpholine ring with other cyclic amines.To improve solubility, metabolic stability, and pharmacokinetic profile.
Fragment-Based Growth If a key interaction is identified for one part of the molecule, new fragments can be "grown" from other parts to pick up additional interactions.To systematically explore the binding site and increase potency.

Through a systematic and iterative process of design, synthesis, and biological evaluation guided by SAR, SPR, and QSAR studies, it would be possible to optimize the therapeutic potential of this compound.

Preclinical Pharmacological Evaluation of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol in Relevant Biological Models Non Human

Assessment of Efficacy in In Vitro Disease Models

No publicly available data from in vitro studies assessing the efficacy of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol in any disease models were identified. Such studies would typically involve testing the compound's effects on cultured cells or tissues to determine its potential therapeutic activity at a cellular level.

Investigation of Pharmacodynamic Endpoints in Animal Models (Non-Human)

There is no available information from non-human animal studies investigating the pharmacodynamic endpoints of this compound. These studies are crucial for understanding the biochemical and physiological effects of a compound on a living organism.

No research has been published detailing target engagement studies for this compound in non-human biological systems. These experiments would aim to confirm that the compound interacts with its intended molecular target in a living organism.

Information regarding the modulation of biomarkers by this compound in preclinical animal models is not available in the public domain. Such studies would measure changes in specific molecules to indicate a biological response to the compound.

Comparative Studies with Reference Compounds in Non-Human Systems

No comparative studies of this compound with any reference or standard compounds in non-human systems have been reported in the available literature. These studies would be essential to benchmark the compound's activity against existing treatments.

Biotransformation and Pharmacokinetic Pk Considerations of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol Non Human and in Vitro

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

The initial evaluation of a compound's metabolic fate is often conducted using in vitro hepatic systems, such as liver microsomes and hepatocytes. researchgate.net These systems contain the primary enzymes responsible for drug metabolism.

Metabolic stability, a measure of a compound's susceptibility to metabolism, is a key parameter. springernature.com It is typically assessed by incubating the compound with liver microsomes (containing phase I cytochrome P450 enzymes) or hepatocytes (containing both phase I and phase II enzymes) and monitoring the decrease in the parent compound's concentration over time. researchgate.net The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). nih.gov

For 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol, the phenolic hydroxyl group is a likely site for phase II conjugation reactions, such as glucuronidation (by UDP-glucuronosyltransferases, UGTs) and sulfation (by sulfotransferases, SULTs). The aromatic ring may undergo oxidation (hydroxylation) mediated by cytochrome P450 (CYP) enzymes, although the fluorine atoms might influence the position and rate of this reaction. nih.gov The morpholine (B109124) and thiazole (B1198619) rings could also be sites of oxidation. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat4530.8
Mouse3243.3
Dog6820.4
Human5525.2
This table presents hypothetical data for illustrative purposes.

Metabolite identification studies are conducted in parallel, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the structures of metabolites formed in these in vitro systems.

Prediction of Biotransformation Pathways using Computational Tools

In modern drug discovery, computational (in silico) tools are invaluable for predicting the metabolic fate of new compounds. nih.gov Various software programs can predict the sites of metabolism by different CYP isoforms and other enzymes, as well as the likelihood of forming certain metabolites. nih.gov

For this compound, computational models would likely predict:

Phase I Metabolism:

Oxidation of the morpholine ring (e.g., N-dealkylation or ring opening).

Hydroxylation of the thiazole ring.

Aromatic hydroxylation of the difluorophenyl ring, although potentially hindered by the fluorine atoms.

Phase II Metabolism:

Glucuronidation and sulfation of the phenolic hydroxyl group.

These predictions help guide the design of in vitro and in vivo metabolism studies and aid in the identification of metabolites.

Absorption and Distribution Profiling in Non-Human Biological Systems

Understanding the absorption and distribution of a compound is critical to determining its bioavailability and potential sites of action. The physicochemical properties of this compound, such as its lipophilicity (logP), pKa, and solubility, will significantly influence its absorption and distribution. The presence of the morpholine group may enhance aqueous solubility and improve absorption. nih.gov

In vitro models like Caco-2 cell permeability assays are often used to predict intestinal absorption. The distribution of phenolic compounds has been studied in rats, showing wide distribution to various tissues. researchgate.netnih.gov It is plausible that this compound would also distribute to tissues such as the liver, kidneys, and potentially the brain, given that the morpholine moiety is common in central nervous system (CNS) drugs. nih.gov

Pharmacokinetic Characterization in Animal Models (Non-Human)

In vivo studies in animal models, most commonly rats and mice, are essential to understand the complete pharmacokinetic profile of a compound.

Following administration of the compound (e.g., intravenously and orally), blood samples are collected at various time points to determine the plasma concentration-time profile. From this data, key pharmacokinetic parameters are calculated, including:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma.

Time to reach maximum concentration (Tmax): The time at which Cmax is observed.

Area under the plasma concentration-time curve (AUC): A measure of total systemic drug exposure.

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Elimination half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Table 2: Exemplar Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)8501200
Tmax (h)0.11.5
AUC (ng·h/mL)18009500
CL (mL/min/kg)9.3-
Vd (L/kg)2.5-
t½ (h)3.24.1
F (%)-53
This table presents hypothetical data for illustrative purposes.

To understand where the compound distributes in the body, tissue distribution studies are performed in preclinical models, typically rats. After administration of the compound, animals are euthanized at different time points, and various tissues (e.g., liver, kidney, heart, lung, brain, spleen) are collected. frontiersin.org The concentration of the compound and its major metabolites in these tissues is then quantified. conicet.gov.ar This information is crucial for identifying potential target organs for efficacy and toxicity. Given its structure, it would be expected that this compound and its metabolites would be found in organs of metabolism and excretion such as the liver and kidneys. frontiersin.org

Advanced Analytical and Structural Characterization of 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol Complexes

Crystallographic Studies of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol in Complex with Target Proteins

X-ray crystallography is a premier technique for providing a high-resolution, static snapshot of a molecule's three-dimensional structure. thepharmajournal.com For protein-ligand complexes, this method can reveal the precise binding orientation and conformation of the inhibitor within the protein's active site. nih.govnih.gov

The process involves crystallizing the target protein in the presence of this compound. These crystals are then exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and computationally processed to generate an electron density map, which is then interpreted to build an atomic model of the complex. thepharmajournal.comnih.gov

Detailed research findings from such a study would include:

Binding Site Confirmation: Unambiguous identification of the amino acid residues that form the binding pocket for the compound.

Inhibitor Conformation: The exact spatial arrangement of the difluorophenol, morpholinothiazole, and other functional groups of the molecule when bound to the target.

Key Molecular Interactions: A detailed map of the non-covalent interactions stabilizing the complex, such as hydrogen bonds between the phenol (B47542) group and a specific residue, hydrophobic interactions involving the aromatic rings, and potential halogen bonds from the fluorine atoms. This atomic-level information is invaluable for structure-based drug design. nih.gov

Structural Changes: Revelation of any conformational changes in the protein that occur upon ligand binding.

The table below illustrates the type of data that would be generated from a successful crystallographic study of this compound in complex with a hypothetical target protein.

ParameterValueDescription
PDB IDXXXXUnique identifier in the Protein Data Bank.
Target ProteinExample Kinase 1The protein target of the compound.
Resolution (Å)1.8 ÅA measure of the level of detail in the electron density map. Lower numbers indicate higher resolution.
Space GroupP212121Describes the symmetry of the crystal lattice.
R-work / R-free0.19 / 0.22Statistical measures of the agreement between the crystallographic model and the experimental diffraction data.
Key H-BondsPhenol-OH to Asp184; Morpholine-O to Lys72Specific hydrogen bonds identified between the ligand and protein residues.
Key Hydrophobic InteractionsThiazole (B1198619) ring with Val57, Leu135; Phenyl ring with Phe168Specific non-polar interactions contributing to binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing dynamic and structural information that is complementary to the static picture from crystallography. nih.govspringernature.com It does not require crystallization and can effectively probe even weak binding events. acs.org

Two primary approaches are used:

Protein-Observed NMR: In this method, a protein that is isotopically labeled (typically with ¹⁵N) is monitored. The ¹H-¹⁵N HSQC spectrum of the protein acts as a "fingerprint," with each peak corresponding to a specific amino acid residue. acs.org Upon addition of this compound, residues involved in binding or affected by conformational changes will show shifts in their corresponding peak positions (Chemical Shift Perturbations, or CSPs). Mapping these perturbed residues onto the protein's structure reveals the binding site. nih.govacs.org

Ligand-Observed NMR: These experiments monitor the NMR signals of the small molecule. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and identify which parts of this compound are in closest proximity to the protein surface.

The following table provides a hypothetical example of CSP data for identifying the binding site of the compound on a target protein.

ResidueAssignment (¹H, ¹⁵N ppm)Chemical Shift Perturbation (Δδ ppm)Location
Val578.15, 121.30.35Binding Pocket Floor
Gly588.92, 110.50.18Binding Pocket Loop
Lys727.98, 125.60.29Binding Pocket Side Chain
Glu1348.55, 122.10.05Distant from Pocket
Leu1358.31, 124.80.41Binding Pocket Wall
Asp1848.64, 119.90.31H-Bond Acceptor Site

Cryo-Electron Microscopy (Cryo-EM) Applications for Complex Structural Analysis

Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary tool in structural biology for determining the structures of large macromolecular assemblies at near-atomic resolution. nih.gov The technique involves flash-freezing purified protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope. researchgate.net

Cryo-EM is particularly advantageous when:

The target protein is very large (typically >100 kDa).

The target is part of a multi-protein complex.

The protein is resistant to crystallization, a common challenge for membrane proteins. nih.gov

Recent technological advancements have pushed the boundaries of cryo-EM, enabling the structural determination of smaller protein-ligand complexes, approaching the theoretical size limit. biorxiv.orgbiorxiv.org A successful cryo-EM study of a complex involving this compound would yield a 3D density map into which the atomic models of the protein and the bound ligand can be built, confirming the binding site and interaction mode, similar to crystallography but for complexes that are otherwise intractable.

Below is a representative data table for a hypothetical cryo-EM analysis.

ParameterValueDescription
Target ComplexTarget Protein ABC ComplexThe multi-protein assembly being studied.
Molecular Mass350 kDaThe total mass of the protein complex.
Resolution (Å)2.9 ÅThe overall resolution of the reconstructed 3D map.
SymmetryC1 (asymmetric)The symmetry applied during 3D reconstruction.
Number of Particles250,000The number of individual particle images averaged to generate the final map.
Ligand DensityClearly resolvedIndicates that the electron density for this compound was visible in the map.

Mass Spectrometry-Based Approaches for Interaction Profiling

Mass spectrometry (MS) offers a suite of powerful tools for characterizing protein-ligand interactions, providing data on binding stoichiometry, affinity, and target identification. researchgate.netacs.org

Native MS: By using a gentle ionization technique like electrospray ionization (ESI), non-covalent complexes can be transferred into the gas phase and detected. acs.orgfrontiersin.org This allows for the direct observation of the protein, the ligand, and the protein-ligand complex. The mass difference precisely confirms the binding event and its stoichiometry (e.g., one ligand molecule per protein molecule). Titration experiments can also be used to estimate the binding affinity (dissociation constant, Kd). acs.org

Affinity Selection MS: This approach is used to identify the protein targets of a compound from a complex biological mixture. The small molecule is used as "bait" to pull down its binding partners, which are then identified by MS-based proteomics. nih.gov

Chemical Proteomics: Photoaffinity probes can be used to create a covalent link between the small molecule and its target protein at the binding site upon UV irradiation. Subsequent digestion of the protein and MS analysis can identify the exact peptide—and often the specific amino acid residue—that is labeled, thus mapping the binding site in a cellular context. nih.gov

A hypothetical data set from a native MS experiment is shown below.

Species ObservedTheoretical Mass (Da)Observed Mass (Da)Inference
Apo-Protein45,000.045,000.8Unbound target protein detected.
Ligand326.1-Ligand mass used for calculation.
Protein-Ligand Complex45,326.145,326.9Confirms 1:1 binding stoichiometry.
Protein-Ligand Dimer45,652.2Not DetectedNo evidence of 1:2 binding.

Future Directions and Translational Research Potential for 2,3 Difluoro 6 2 Morpholinothiazol 4 Yl Phenol

Emerging Research Applications and Novel Biological Contexts for the Compound

The unique structural architecture of 2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol positions it as a molecule of interest for a range of emerging research applications. The morpholinothiazole scaffold is a well-established pharmacophore known for its diverse biological activities, while the difluorophenol group can significantly enhance the compound's pharmacological properties. benthamscience.comchemimpex.cominnospk.com

Oncology: A primary area of interest for this compound is likely to be in the development of novel anticancer agents. Thiazole (B1198619) derivatives, including those with morpholine (B109124) substitutions, have demonstrated significant cytotoxic properties against various cancer cell lines. benthamdirect.comnih.gov The morpholine ring, in particular, can improve the solubility and membrane permeability of drug candidates. mdpi.com The presence of fluorine atoms on the phenol (B47542) ring is a common strategy in medicinal chemistry to increase metabolic stability and binding affinity to target proteins. bloomtechz.com This suggests that this compound could be investigated as a potential inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer. nih.govnih.gov

Inflammatory and Autoimmune Diseases: The anti-inflammatory potential of thiazole-containing compounds is another promising avenue for research. nih.gov By targeting key signaling pathways involved in the inflammatory response, this compound could be explored for its therapeutic efficacy in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Infectious Diseases: Heterocyclic compounds containing thiazole rings have been reported to possess antimicrobial and antifungal activities. nih.govresearchgate.net The unique electronic properties of the thiazole nucleus, combined with the other structural features of this compound, may confer potent activity against a range of pathogens.

A summary of potential research applications is presented in the table below.

Potential Research Application Rationale Key Structural Moieties
Anticancer Agent Thiazole derivatives exhibit cytotoxic activity; fluorine substitution can enhance efficacy. benthamdirect.combloomtechz.comMorpholinothiazole, Difluorophenol
Anti-inflammatory Agent Thiazole-containing compounds have demonstrated anti-inflammatory properties. nih.govMorpholinothiazole
Antimicrobial/Antifungal Agent Thiazole rings are present in many antimicrobial and antifungal compounds. nih.govresearchgate.netMorpholinothiazole

Strategic Development Pathways for Advanced Preclinical Investigation

The preclinical development of this compound would likely follow a structured pathway to thoroughly evaluate its therapeutic potential.

Target Identification and Validation: The initial step would involve identifying the specific biological targets of the compound. Given its structural similarity to known kinase inhibitors, a comprehensive screening against a panel of kinases would be a logical starting point. omicsx.com

In Vitro and In Vivo Efficacy Studies: Once a primary target is identified, a series of in vitro experiments using relevant cell lines would be necessary to determine the compound's potency and selectivity. Subsequently, in vivo studies in animal models of cancer or inflammatory disease would be conducted to assess its efficacy and to establish a preliminary therapeutic window.

Pharmacokinetic and Toxicological Profiling: A crucial aspect of preclinical development is the evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov This would involve studies to determine its bioavailability, metabolic stability, and potential for drug-drug interactions. Comprehensive toxicology studies would also be required to identify any potential off-target effects and to establish a safety profile.

A hypothetical preclinical development pathway is outlined in the table below.

Development Stage Key Activities Objectives
Discovery & Lead Optimization Synthesis of analogs, preliminary in vitro screening.Identify a lead candidate with optimal potency and drug-like properties.
In Vitro Pharmacology Target-based assays, cell-based functional assays.Confirm mechanism of action and cellular efficacy.
In Vivo Pharmacology Efficacy studies in animal models.Demonstrate therapeutic potential in a living organism.
Pharmacokinetics (ADME) Studies on absorption, distribution, metabolism, and excretion.Characterize the compound's behavior in the body.
Toxicology Acute and chronic toxicity studies.Establish a safety profile and identify potential liabilities.

Challenges and Opportunities in the Academic Research of this compound

The academic investigation of this compound presents both challenges and opportunities.

Challenges:

Synthesis: The synthesis of complex heterocyclic compounds can be challenging and may require multi-step reaction sequences. rsc.orgchim.it

Resource Intensiveness: Comprehensive preclinical development is a resource-intensive process that may be beyond the scope of many academic laboratories. aucentra.com

Lack of Established Biological Profile: Without prior research, establishing the compound's biological activity and mechanism of action will require extensive screening and experimentation.

Opportunities:

Novelty: The unique structure of this compound offers the potential for discovering novel biological activities and mechanisms of action.

Collaborative Research: The multidisciplinary nature of drug discovery provides opportunities for collaboration between synthetic chemists, biologists, and pharmacologists.

Translational Potential: A well-characterized compound with promising preclinical data could attract interest from pharmaceutical companies for further development.

Intellectual Property and Patent Landscape within the Context of Academic Research

The intellectual property landscape for novel chemical entities like this compound is a critical consideration for academic researchers.

Patenting Novel Compounds: A key aspect of protecting intellectual property in drug discovery is the filing of patents for novel chemical compounds with demonstrated biological activity. researchgate.net For an academic institution, securing patent protection is essential for attracting commercial partners and for the eventual translation of the research into a therapeutic product.

Patent Landscape Analysis: Before embarking on extensive research, a thorough analysis of the existing patent landscape is advisable. mdpi.com This would help to ensure that the compound or its intended use does not infringe on existing patents and to identify areas of opportunity for new intellectual property.

University Technology Transfer: Most universities have technology transfer offices that can assist researchers in navigating the complexities of patent filing and licensing. These offices play a crucial role in bridging the gap between academic discovery and commercial development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.